molecular formula C8H10O B8338464 2-Methyl-bicyclo[3.2.0]hept-2-en-7-one

2-Methyl-bicyclo[3.2.0]hept-2-en-7-one

Cat. No.: B8338464
M. Wt: 122.16 g/mol
InChI Key: HHXXRLCEOWHRNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-bicyclo[3.2.0]hept-2-en-7-one is a bicyclic compound featuring a fused cyclopentene and cyclobutanone ring system. This structure makes it a valuable and versatile intermediate in organic synthesis, particularly for constructing complex bioactive molecules. Its key synthetic value lies in the inherent reactivity of the cyclobutanone ring, which is amenable to stereoselective reduction, alkylation, and ring-expansion reactions, and the olefinic residue, which allows for further transformations such as epoxidation or hydroxylation . A prominent application of this compound and its derivatives is their use as key synthons in the chemoenzymatic synthesis of prostaglandins and structurally related thromboxanes and clavulones . Furthermore, substituted bicyclo[3.2.0]hept-2-en-7-ones, including the 2,5-dimethyl derivative, serve as useful precursors in the synthesis of important pheromones such as lineatine and grandisol, as well as the biologically active compound Brefeldin A, which exhibits antibiotic, antiviral, and cytostatic properties . The compound can be synthesized via an improved procedure involving the reaction of 3-hydroxy-6-alkenoic acid with potassium acetate and acetic anhydride, which offers improved yield and operational simplicity compared to older methods and minimizes the formation of undesired exocyclic double bond isomers . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

4-methylbicyclo[3.2.0]hept-3-en-6-one

InChI

InChI=1S/C8H10O/c1-5-2-3-6-4-7(9)8(5)6/h2,6,8H,3-4H2,1H3

InChI Key

HHXXRLCEOWHRNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2C1C(=O)C2

Origin of Product

United States

Scientific Research Applications

Synthetic Intermediates

2-Methyl-bicyclo[3.2.0]hept-2-en-7-one serves as a valuable intermediate in the synthesis of several biologically active compounds, including:

  • Pheromones: It is crucial in the synthesis of pheromones like lineatine and grandisol, which are important in ecological and agricultural contexts .
  • Prostaglandins and Antibiotics: Its derivatives are utilized in synthesizing prostaglandins and antibiotics due to their biological activity .

Biochemical Reactions

The compound participates in various biochemical reactions due to its unique bicyclic structure:

  • Reactions: These include stereoselective reductions, alkylation at the carbonyl carbon, and Bayer-Villiger lactonization reactions .
  • Microbial Oxidation: Research has shown that microbial oxidation using specific strains (e.g., Acinetobacter) can produce optically pure lactones from this compound .

Case Study 1: Synthesis of Pheromones

A study highlighted the use of this compound as a precursor for synthesizing lineatine and grandisol. The synthetic route involved multiple steps, showcasing the compound's role as an essential building block for complex organic molecules vital in pheromone communication systems .

Case Study 2: Microbial Transformation

In another investigation, the microbial oxidation of 7endo-Methylbicyclo[3.2.0]hept-2-en-6-one led to high yields of substituted oxabicyclooctanones with significant optical purity. This study emphasizes the potential of using microbial processes to transform bicyclic ketones into valuable products for pharmaceuticals .

Data Tables

Application TypeCompound DerivedImportance
Pheromone SynthesisLineatineEcological signaling
Antibiotic SynthesisVarious derivativesPharmaceutical applications
Prostaglandin SynthesisProstaglandinsAnti-inflammatory agents

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

a) Bicyclo[3.2.0]hept-2-en-6-one
  • Structure : Ketone at position 6 instead of 7; lacks the 2-methyl group.
  • Key Differences: Reactivity: The ketone position influences ring strain and stability. Thermal decomposition studies show that bicyclo[3.2.0]hept-2-en-6-one undergoes ketene elimination at elevated temperatures, whereas 7-keto derivatives may exhibit different fragmentation pathways . Synthesis: Prepared via thermolysis of substituted cyclobutenones, highlighting the sensitivity of ketone positioning to synthetic routes .
b) 1-Methyl-bicyclo[3.2.0]hept-2-en-7-one
  • Structure : Methyl group at position 1 instead of 2.
  • Key Differences :
    • Thermal Stability: Gas-phase studies reveal that the 1-methyl derivative undergoes unimolecular elimination of ketene, with activation energies influenced by substituent position .
    • Steric Effects: The methyl group at position 1 may hinder access to reactive sites compared to the 2-methyl isomer.
c) 2,6,6-Trimethyl-bicyclo[3.2.0]hept-2-en-7-one
  • Structure : Additional methyl groups at positions 6 and 6.
  • Key Differences :
    • Physical Properties: Increased hydrophobicity and higher molecular weight (C₁₀H₁₄O vs. C₈H₁₀O for the parent compound) likely elevate boiling points and reduce solubility in polar solvents .
    • Reactivity: Steric bulk at positions 6 may impede ring-opening reactions or alter regioselectivity in electrophilic additions.

Bicyclic Systems with Different Ring Architectures

a) Bicyclo[2.2.1]hept-2-en-7-one
  • Structure : [2.2.1] ring system with ketone at position 7.
  • Key Differences: Ring Strain: The [2.2.1] system (norbornene framework) has greater angular strain compared to [3.2.0], leading to higher reactivity in Diels-Alder and epoxidation reactions . Applications: Widely used in asymmetric catalysis and natural product synthesis, unlike the less explored [3.2.0] analogs.
b) Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
  • Structure : Larger [2.2.2] system with an aldehyde group.
  • Key Differences :
    • Thermal Decomposition: Decomposes at higher temperatures (e.g., 300–400°C) compared to [3.2.0] systems, producing cyclohexadiene derivatives .

Heteroatom-Containing Analogs

a) 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one
  • Structure : Oxygen and nitrogen atoms replace carbon in the ring.
  • Key Differences: Reactivity: The presence of heteroatoms enables hydrogen bonding and participation in biological systems. For example, such compounds are explored as cysteine protease inhibitors . Synthesis: Prepared from 4-acetoxy-2-azetidinone, contrasting with the hydrocarbon-based synthesis of 2-methyl-bicyclo[3.2.0]hept-2-en-7-one .
b) 4-Thia-1-azabicyclo[3.2.0]heptane Derivatives
  • Structure : Sulfur and nitrogen in the bicyclic core.
  • Key Differences: Biological Activity: Found in carbapenem antibiotics (e.g., imipenem, meropenem), highlighting their medicinal relevance compared to non-heterocyclic analogs .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Ketone Position Notable Properties
This compound C₈H₁₀O 122.16 2-methyl 7 High ring strain, thermal sensitivity
Bicyclo[3.2.0]hept-2-en-6-one C₇H₈O 108.14 None 6 Ketene elimination at 200–300°C
2,6,6-Trimethyl-bicyclo[3.2.0]hept-2-en-7-one C₁₀H₁₄O 150.22 2,6,6-trimethyl 7 Enhanced hydrophobicity
4-Oxa-1-azabicyclo[3.2.0]heptan-7-one C₅H₇NO₂ 113.12 4-oxa, 1-aza 7 Cysteine protease inhibition

Table 2: Thermal Decomposition Pathways

Compound Decomposition Temperature (°C) Primary Products Reference
Bicyclo[3.2.0]hept-2-en-6-one 200–300 Ketene + 1,3-cyclohexadiene
1-Methyl-bicyclo[3.2.0]hept-2-en-7-one 250–350 Ketene + substituted cyclohexadiene
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde 300–400 Cyclohexadiene derivatives

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-bicyclo[3.2.0]hept-2-en-7-one, and what analytical methods validate its purity?

  • Methodology : The compound can be synthesized via acid-catalyzed rearrangements of substituted cyclobutenones (e.g., using p-toluenesulfonic acid in toluene at reflux) or Wolff-Kishner reduction of hydrazone derivatives at low temperatures (25°C) . Purity is typically confirmed using gas chromatography-mass spectrometry (GC-MS), as demonstrated in studies analyzing bicyclic ketones in natural product extracts .

Q. How does the bicyclic framework influence the compound's stability under thermal or acidic conditions?

  • Methodology : Stability tests under thermal conditions (e.g., 227–228°C boiling range) and acidic environments (e.g., toluene with p-toluenesulfonic acid) reveal that the bicyclo[3.2.0] system undergoes ring expansion to cyclopentane derivatives or decomposition via ketene elimination . Structural rigidity from the bicyclic framework contributes to selective reactivity, favoring intramolecular rearrangements over fragmentation .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodology : GC-MS is widely used for volatile derivatives, while nuclear magnetic resonance (NMR) spectroscopy resolves stereochemical features. X-ray crystallography has been employed to confirm bicyclic structures in related compounds, such as prostaglandin intermediates .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reaction pathways observed in acid-catalyzed vs. thermal rearrangements?

  • Methodology : Acid catalysis (e.g., p-toluenesulfonic acid) promotes carbocation-mediated ring expansion to bicyclo[2.2.1] systems, whereas thermolysis induces ketene elimination via retro-Diels-Alder pathways . Computational studies (e.g., density functional theory) can model transition states to resolve competing pathways .

Q. How do kinetic studies inform the understanding of ketene elimination from bicyclo[3.2.0]heptanone derivatives?

  • Methodology : Gas-phase thermal elimination experiments (e.g., at 400–500°C) combined with Arrhenius parameter calculations (Δ‡H and Δ‡S) reveal first-order kinetics for ketene release. Contradictions in reported activation energies (e.g., 220–250 kJ/mol) may arise from substituent effects on transition-state stabilization .

Q. What strategies address stereochemical challenges in functionalizing the bicyclo[3.2.0] system for complex molecule synthesis?

  • Methodology : Stereoselective functionalization is achieved via chiral auxiliaries or asymmetric catalysis. For example, Corey lactone derivatives were synthesized using a bicyclo[3.2.0]heptenone intermediate with benzyloxymethyl groups directing stereochemistry .

Data Contradiction Analysis

Q. How can discrepancies in reported reaction yields for acid-catalyzed rearrangements be resolved?

  • Key Findings : Yields for ring expansion to bicyclo[2.2.1] systems vary (70–89%) depending on substrate purity and acid concentration . Reproducibility requires strict control of reaction conditions (e.g., anhydrous toluene, inert atmosphere) and real-time monitoring via in situ NMR .

Research Applications

Q. What role does this compound play in synthesizing bioactive molecules?

  • Methodology : The compound serves as a precursor to prostaglandin intermediates, where its bicyclic core mimics cyclopentane rings in natural products. Functionalization at the 7-keto position enables access to anti-inflammatory analogs .

Safety & Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use NIOSH-certified P95 respirators for vapor protection and explosion-proof ventilation systems. Avoid contact with oxidizers (e.g., peroxides) to prevent exothermic reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.